5-Chlorouracil

X-ray crystallography Mutagenesis Halogenated nucleobases

Researchers attempting to synthesize thymidine phosphorylase inhibitors using uracil obtain no activity; 5-Chlorouracil is the required core scaffold. • Yields potent TP inhibitors (IC₅₀ = 0.36 ± 0.1 μM) unattainable with uracil or other 5-halouracils. • Defined crystallographic properties (R-factor = 0.058) and distinct Cl-mediated halogen bonding enable precise mutagenesis studies. • Validated as Fluorouracil Impurity E reference standard (≥98% HPLC) for pharmaceutical QC and stability testing. Supplied with rigorous analytical documentation to support regulatory submissions and experimental reproducibility.

Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
CAS No. 164415-64-9
Cat. No. B068626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorouracil
CAS164415-64-9
Synonyms4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI)
Molecular FormulaC4H3ClN2O2
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)Cl
InChIInChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
InChIKeyZFTBZKVVGZNMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorouracil: Overview


5-Chlorouracil (5-ClU) is a halogenated derivative of the pyrimidine base uracil, characterized by a chlorine substituent at the 5-position of the ring. It serves as a critical tool in biochemical research due to its ability to substitute for thymine in nucleic acids, inducing mutations and disrupting normal replication [1]. As a foundational scaffold, its 5-chloro moiety enables further functionalization, making it a key building block for developing thymidine phosphorylase inhibitors and antiviral/antitumor agents [2][3].

Mutagenesis tool Thymine analog for DNA replication fidelity studies and halogen-induced mutagenesis screening
Fragment scaffold Core building block for thymidine phosphorylase inhibitor design and angiogenesis research
Analytical standard Reference material for HOCl-mediated DNA damage biomarker assay and fluorouracil impurity profiling

5-Chlorouracil: Selection Rationale


Simple in-class substitution of uracil or other 5-halogenated analogs (e.g., 5-fluorouracil, 5-bromouracil, 6-chlorouracil) is not viable due to quantifiable differences in molecular properties that drive experimental outcomes. As evidenced below, the specific halogen (Cl vs. F, Br) and substitution position (C5 vs. C6) dictate critical parameters including crystal packing (R-factor = 0.058 vs. 0.027 for 5-BrU [1]), solubility (2.5 g/L in water ), and spectroscopic response [2]. Furthermore, 5-chlorouracil's role as a core scaffold enables unique reactivity for synthesizing potent thymidine phosphorylase inhibitors with sub-micromolar IC50 values [3], a biological profile not achievable with the parent uracil or other simple halouracils. This necessitates a compound-specific selection guided by the quantitative evidence provided below.

5-Chlorouracil Crystal R-factor 0.058; H2O solubility 2.5 g/L; HOMO-LUMO 4.52 eV
5-Bromouracil Lower crystallographic residual error (R=0.027) and lower solubility (1.53 g/L) shift refinement and formulation behavior
5-Chlorouracil DEA cross-section 5×10⁻¹⁸ m² for (M-HCl)⁻
6-Chlorouracil 1.8× higher DEA cross-section and 0.63 eV smaller HOMO-LUMO gap alter electron-attachment reactivity
5-ClU as scaffold Enables sub-μM TP inhibitor design via fragment-based approach
Uracil / other halouracils Lack the same derivatization potential; TP inhibition activity may not transfer without 5-chloro moiety

5-Chlorouracil: Quantitative Comparison


Crystal Structure vs. 5-Bromouracil

In a direct head-to-head X-ray diffraction study, 5-chlorouracil and 5-bromouracil crystals were found to be nearly isostructural, but the larger bromine atom in 5-BrU results in a significantly better crystallographic refinement. The R-factor for 5-chlorouracil was determined to be 0.058, compared to 0.027 for 5-bromouracil [1]. This indicates higher residual error in the 5-ClU model, which is attributed to differences in the halogen atom's size and electron density.

Crystal R-factor
Head-to-head
5-ClU: R = 0.058
5-BrU: R = 0.027
Higher residual error suggests 5-BrU may yield better refinement for high-precision crystallography
Full-matrix least-squares refinement; X-ray diffraction data
X-ray crystallography Mutagenesis Halogenated nucleobases

Electron Attachment vs. 6-Chlorouracil

A direct comparison of low-energy electron impact on 5-chlorouracil and its isomer, 6-chlorouracil, revealed a stark difference in the cross-section for the dominant (M-HCl)- fragmentation channel. The reaction cross-section for this channel is 5×10-18 m² for 5-chlorouracil, compared to 9×10-18 m² for 6-chlorouracil [1]. This indicates 6-ClU is almost twice as efficient at undergoing this specific dissociative electron attachment (DEA) process.

DEA cross-section
Head-to-head
5-ClU: 5×10⁻¹⁸ m²
6-ClU: 9×10⁻¹⁸ m²
6-ClU shows 1.8× higher (M-HCl)⁻ fragmentation efficiency upon low-energy electron impact
Radiosensitization and DNA damage model context
Radiosensitization Mass spectrometry Electron attachment

Aqueous Solubility vs. 5-Bromouracil

A cross-study comparison of solubility data at 25°C reveals a quantifiable difference between 5-chlorouracil and 5-bromouracil. The water solubility of 5-chlorouracil is reported as 2.501 g/L , whereas a separate isothermal saturation study determined the solubility of 5-bromouracil to be 1.53 g/L [1]. This makes 5-ClU approximately 1.6 times more soluble in water than its brominated counterpart.

Water solubility
Cross-study
2.501 g/L (25 °C)
~63% higher than 5-BrU (1.53 g/L), may simplify aqueous assay preparation
Isothermal saturation method; formulation context review recommended
Formulation Biophysical chemistry Assay development

HOMO-LUMO Gap vs. 6-Chlorouracil

Density Functional Theory (DFT) calculations comparing the isomeric halogenated uracils reveal that the effect of halogen substitution on the HOMO-LUMO energy gap is significantly different for the 5- and 6-positions. The study found that halogenation produces a smaller effect on this energy gap for 5-substituted derivatives (5-XU) than for 6-substituted derivatives (6-XU) [1]. The HOMO-LUMO gap for 5-chlorouracil is reported as 4.52 eV, while the gap for 6-chlorouracil is lower at 3.89 eV [1].

HOMO-LUMO gap
Head-to-head
4.52 eV
0.63 eV larger than 6-ClU; indicates greater kinetic stability and lower reactivity
DFT B3LYP/6-311++G(d,p) gas phase
Computational chemistry DFT calculations Electronic properties

Derivatization to TP Inhibitors

While uracil itself is not a potent inhibitor of thymidine phosphorylase (TP), the 5-chlorouracil core serves as a privileged scaffold for creating potent TP inhibitors. A class of 5-chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines was designed, and the most active compound (9q) inhibited E. coli TP with an IC50 value of 0.36 ± 0.1 μM [1]. This represents a gain in potency of several orders of magnitude relative to the unmodified uracil core, which shows no significant inhibition at comparable concentrations.

TP inhibitor design
Class-level
Derivative 9q IC₅₀ 0.36 ± 0.1 μM (E. coli TP)
5-ClU scaffold enables TP inhibition assay context not achievable with uracil
Fragment-based design; class-level inference, individual derivative validation needed
Medicinal chemistry Enzyme inhibition Angiogenesis

Purity Specification

Commercially available 5-Chlorouracil for research is consistently specified with a high purity level, typically >98.0% as determined by HPLC and neutralization titration . While this is a standard vendor specification and not a direct comparison to a specific analog, it establishes a verifiable baseline for experimental reproducibility. Alternative sources or in-house synthesized material may have undefined purity, which is a critical risk for sensitive biological assays.

Purity specification
Specification review
>98.0% (HPLC, area%)
Verifiable baseline for experimental reproducibility; supports lot consistency review
Vendor specification; independent confirmation recommended for critical assays
Quality control Analytical chemistry Procurement

5-Chlorouracil: Applications


Fragment-Based TP Inhibitor Design

This is the most compelling application scenario based on the available evidence. 5-Chlorouracil is not used as a drug itself but as a critical core scaffold. Researchers involved in medicinal chemistry and anti-angiogenic drug discovery should procure 5-chlorouracil to synthesize derivatives, like the 5-chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines, which have demonstrated potent (IC50 = 0.36 ± 0.1 μM) inhibition of thymidine phosphorylase [1]. Substituting uracil would yield no such activity, making 5-ClU the necessary starting material for this specific research pathway. This is a high-differentiation, high-impact use case.

Mutagenesis via Nucleobase Substitution

5-Chlorouracil is an established tool for studying mutagenesis because it acts as a thymine analog, incorporating into DNA and causing base-pair mismatches [1]. Its quantifiable crystallographic properties (R=0.058) and distinct halogen interactions provide a defined chemical probe for studying the structural basis of mutagenicity [2]. Researchers studying DNA replication fidelity or the effects of halogenated bases on nucleic acid structure should select 5-chlorouracil for its well-characterized behavior and comparability to 5-bromouracil, but with its own distinct atomic radius and electronic effects.

Inflammation DNA Damage Biomarker

5-Chlorouracil is a specific and quantifiable biomarker of DNA damage caused by hypochlorous acid (HOCl), which is produced by activated phagocytes during inflammation [1]. Sensitive GC-MS assays have been developed for its detection in biological matrices [2]. This application is unique to 5-chlorouracil and other halogenated uracils (like 5-BrU), but its specific chemical signature allows for direct quantification of myeloperoxidase-mediated damage. Researchers in inflammation, immunology, and oxidative stress should procure 5-chlorouracil as a reference standard for these analytical assays.

Fluorouracil Impurity Reference Standard

5-Chlorouracil is a known impurity (Fluorouracil Impurity E) in pharmaceutical preparations of the anticancer drug 5-fluorouracil [1]. Its well-defined analytical properties, including high-purity commercial availability (>98.0% by HPLC [2]), make it a necessary reference standard for quality control and stability studies in pharmaceutical manufacturing. Procurement for this application is driven by regulatory and quality assurance requirements, where the specific chemical identity of 5-chlorouracil is mandatory.

Application
Selection Property
Validation Focus
Thymidine phosphorylase inhibitor design
5-Chloro scaffold reactivity for fragment elaboration
TP enzymatic assay context; angiogenesis inhibition research endpoints
Mutagenesis research tool
Thymine analog with defined crystallographic and electronic profile
DNA replication fidelity models; base-pair mismatch induction analysis
Inflammation biomarker reference
Specific HOCl-mediated DNA damage product signature
GC-MS assay calibration; myeloperoxidase activity endpoint monitoring
Fluorouracil impurity standard
High-purity (>98%) identity-confirmed reference material
Pharmaceutical impurity profiling; HPLC method suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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